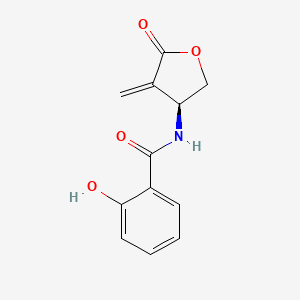
Sembl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SEMBL is a novel inhibitor of the DNA binding of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) component p65 in vitro. It has shown significant potential in inhibiting NF-kappaB and cellular invasion in ovarian carcinoma ES-2 cells . The molecular formula of this compound is C12H11NO4, and it has a molecular weight of 233.22 g/mol .
Wissenschaftliche Forschungsanwendungen
SEMBL has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of NF-kappaB and its effects on cellular processes.
Biology: Investigated for its role in inhibiting cellular invasion and migration in cancer cells.
Medicine: Potential therapeutic applications in treating cancers, particularly ovarian carcinoma, by inhibiting NF-kappaB activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NF-kappaB pathways .
Wirkmechanismus
SEMBL exerts its effects by inhibiting the DNA binding of the NF-kappaB component p65. This inhibition prevents the activation of NF-kappaB-dependent inflammatory cytokine secretions and reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. The molecular targets include NF-kappaB and MMP-2, and the pathways involved are related to inflammation and cancer cell metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SEMBL involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing techniques such as preparative liquid chromatography for purification . The production process would also need to comply with regulatory standards for safety and quality.
Analyse Chemischer Reaktionen
Types of Reactions
SEMBL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BAY 11-7082: Another NF-kappaB inhibitor that prevents the phosphorylation of I-kappaB-alpha.
Parthenolide: A sesquiterpene lactone that inhibits NF-kappaB by preventing its nuclear translocation.
Curcumin: A natural compound that inhibits NF-kappaB activation through multiple pathways.
Uniqueness of SEMBL
This compound is unique in its specific inhibition of the DNA binding of the NF-kappaB component p65, which distinguishes it from other NF-kappaB inhibitors that may act through different mechanisms. This specificity makes this compound a valuable tool for studying the role of NF-kappaB in cancer and inflammation .
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(3S)-4-methylidene-5-oxooxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBFCLNXGMFOQ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](COC1=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

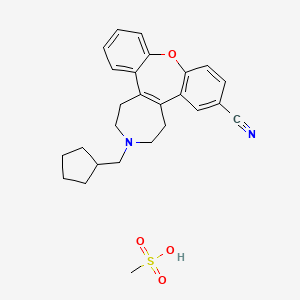
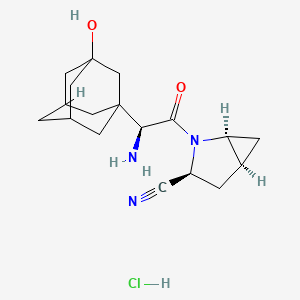


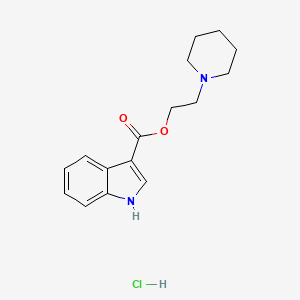
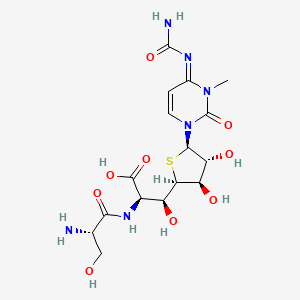
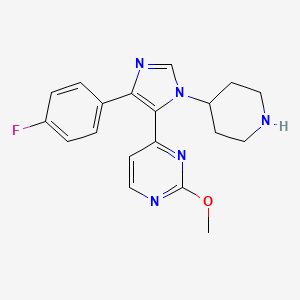
![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
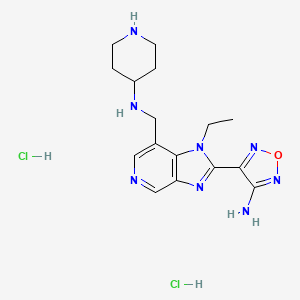
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)